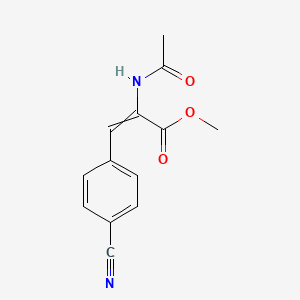

Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate

CAS No.: 556829-03-9

Cat. No.: VC8379791

Molecular Formula: C13H12N2O3

Molecular Weight: 244.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 556829-03-9 |

|---|---|

| Molecular Formula | C13H12N2O3 |

| Molecular Weight | 244.25 g/mol |

| IUPAC Name | methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate |

| Standard InChI | InChI=1S/C13H12N2O3/c1-9(16)15-12(13(17)18-2)7-10-3-5-11(8-14)6-4-10/h3-7H,1-2H3,(H,15,16) |

| Standard InChI Key | XGWADRKREUTTSV-UHFFFAOYSA-N |

| SMILES | CC(=O)NC(=CC1=CC=C(C=C1)C#N)C(=O)OC |

| Canonical SMILES | CC(=O)NC(=CC1=CC=C(C=C1)C#N)C(=O)OC |

Introduction

Molecular Structure and Chemical Identity

Core Structural Features

Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate belongs to the class of α,β-unsaturated esters with acetamide and cyanoaryl substituents. Its structure comprises:

-

Acetamide group: A carbonyl-linked methylamine moiety at the C2 position.

-

4-Cyanophenyl group: A benzene ring substituted with a cyano group at the para position, attached to the C3 carbon.

-

Prop-2-enoate backbone: An α,β-unsaturated ester system with a methyl ester at the terminal carboxylate.

Comparisons to structurally similar compounds, such as methyl 2-acetamido-3-(3-pyridyl)propanoate (CAS 1064157-45-4), reveal that the cyano group’s electron-withdrawing nature likely enhances the compound’s reactivity in conjugate addition reactions .

Table 1: Comparative Molecular Properties of Related Enoate Esters

Synthesis and Reaction Pathways

General Synthetic Strategies

The synthesis of α,β-unsaturated esters typically involves Knoevenagel condensation or Horner-Wadsworth-Emmons reactions. For methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate, a plausible route includes:

-

Acetamide Introduction: Protection of an amine group via acetylation, as seen in the synthesis of methyl 2-acetamido-3-(3-pyridyl)propanoate .

-

Cyanoaryl Incorporation: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 4-cyanophenyl group.

-

Enoate Formation: Condensation of a ketone or aldehyde with a methyl malonate derivative under acidic or basic conditions .

Case Study: Ethyl 2-Cyano-3-Morpholin-4-Ylprop-2-enoate

The synthesis of ethyl 2-cyano-3-morpholin-4-ylprop-2-enoate (CAS 6630-64-4) involves a three-step process:

-

Morpholine Attachment: Reaction of morpholine with ethyl cyanoacetate.

-

Knoevenagel Condensation: Treatment with an aldehyde to form the α,β-unsaturated system.

-

Purification: Column chromatography to achieve >90% purity .

This methodology could be adapted for the target compound by substituting morpholine with 4-cyanobenzaldehyde.

Physicochemical Properties

Spectral Characterization

-

IR Spectroscopy: Expected peaks include:

-

NMR (¹H): Key signals would involve:

Pharmaceutical and Industrial Applications

Material Science Applications

The compound’s conjugated system suggests utility in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume